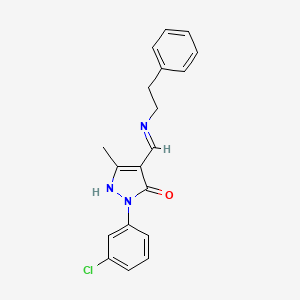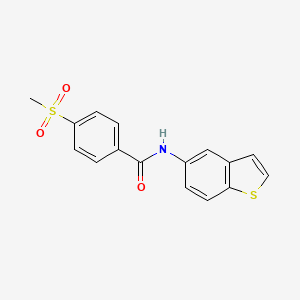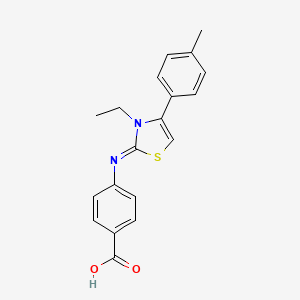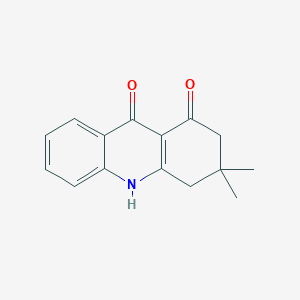
(Z)-1-(3-Chlorphenyl)-3-methyl-4-((Phenethylamino)methylen)-1H-pyrazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C19H18ClN3O and its molecular weight is 339.82. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die strukturellen Merkmale der Verbindung machen sie zu einem potenziellen Kandidaten für die Krebstherapie. Forscher haben ihre Auswirkungen auf Tumorzelllinien untersucht, insbesondere in Bezug auf die Hemmung der Zellproliferation und die Induktion von Apoptose. Weitere Studien sind erforderlich, um ihren Wirkmechanismus und mögliche klinische Anwendungen zu untersuchen .
- (Z)-1-(3-Chlorphenyl)-3-methyl-4-((Phenethylamino)methylen)-1H-pyrazol-5(4H)-on hat entzündungshemmende Aktivität gezeigt. Es kann entzündungshemmende Signalwege modulieren, was es für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen und andere entzündliche Erkrankungen relevant macht .
- Einige Studien deuten darauf hin, dass diese Verbindung neuroprotektive Eigenschaften aufweist. Es könnte möglicherweise oxidativen Stress mildern, Neuroinflammation reduzieren und Neuronen vor Schäden schützen. Forscher untersuchen seine Rolle bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson .
- Vorläufige Untersuchungen deuten darauf hin, dass this compound antimikrobielle Wirkungen besitzt. Es kann das Bakterienwachstum hemmen und als neuartiges antimikrobielles Mittel untersucht werden .
- Der Pyrazolonanteil der Verbindung kann Metallionen chelatieren. Diese Eigenschaft hat Auswirkungen auf die Entgiftung von Metallen, die Sanierung der Umwelt und potenzielle therapeutische Anwendungen. Die Untersuchung seiner Metallbindungskapazität ist ein aktives Forschungsgebiet .
- Forscher haben das photophysikalische Verhalten dieser Verbindung untersucht. Ihre Fluoreszenzeigenschaften machen sie interessant für Anwendungen in Sensoren, der Bildgebung und optoelektronischen Geräten. Das Verständnis ihrer angeregten Zustanddynamik ist entscheidend für die Optimierung dieser Anwendungen .
Krebsforschung
Entzündungshemmende Eigenschaften
Neuroprotektive Wirkungen
Antibakterielle Aktivität
Chelatisierung von Metallionen
Photophysikalische Eigenschaften
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-14-18(13-21-11-10-15-6-3-2-4-7-15)19(24)23(22-14)17-9-5-8-16(20)12-17/h2-9,12-13,22H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXSFKGFUWZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)
![8-(4-ethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369534.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)



![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)

![3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2369546.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)
